molecular formula C12H17N3O3 B5215329 N-[3-(dimethylamino)propyl]-3-nitrobenzamide

N-[3-(dimethylamino)propyl]-3-nitrobenzamide

Cat. No. B5215329
M. Wt: 251.28 g/mol
InChI Key: GRFMMVHWUWNDQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(dimethylamino)propyl]-3-nitrobenzamide (DMNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. This chemical is a redox-cycling agent that generates reactive oxygen species (ROS) and has been shown to induce oxidative stress in cells. The purpose of

Mechanism of Action

N-[3-(dimethylamino)propyl]-3-nitrobenzamide generates ROS through redox cycling, which involves the transfer of electrons between N-[3-(dimethylamino)propyl]-3-nitrobenzamide and cellular components such as NADH and NADPH. This process results in the production of superoxide anion, hydrogen peroxide, and other ROS that can damage cellular components such as DNA, proteins, and lipids. N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to deplete cellular glutathione levels, which can further exacerbate oxidative stress.
Biochemical and Physiological Effects:
N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress can lead to a variety of biochemical and physiological effects, including DNA damage, protein oxidation, lipid peroxidation, and mitochondrial dysfunction. These effects can contribute to the development of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been shown to activate the NF-κB pathway, which plays a critical role in inflammation and immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(dimethylamino)propyl]-3-nitrobenzamide in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of ROS on cellular processes without the confounding factors that may be present in other models of oxidative stress. However, N-[3-(dimethylamino)propyl]-3-nitrobenzamide has limitations as well. It can be toxic to cells at high concentrations, and its effects may be cell-type specific. Additionally, the use of N-[3-(dimethylamino)propyl]-3-nitrobenzamide may not accurately reflect the physiological conditions of oxidative stress in vivo.

Future Directions

There are several future directions for research on N-[3-(dimethylamino)propyl]-3-nitrobenzamide. One area of interest is the development of new redox-cycling agents that can generate ROS with greater specificity and efficiency. Another direction is the investigation of the role of N-[3-(dimethylamino)propyl]-3-nitrobenzamide-induced oxidative stress in the development of various diseases. Finally, the use of N-[3-(dimethylamino)propyl]-3-nitrobenzamide in combination with other agents such as antioxidants or chemotherapeutic drugs may provide new avenues for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-[3-(dimethylamino)propyl]-3-nitrobenzamide is a powerful tool for studying the effects of oxidative stress on cellular processes. Its ability to induce ROS in a controlled manner has made it a valuable tool in scientific research. However, its limitations must be considered when interpreting results. Future research on N-[3-(dimethylamino)propyl]-3-nitrobenzamide and other redox-cycling agents may provide new insights into the role of oxidative stress in disease development and may lead to the development of new treatments for various diseases.

Synthesis Methods

N-[3-(dimethylamino)propyl]-3-nitrobenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 3-(dimethylamino)propylamine in the presence of a base such as triethylamine. The resulting product is a yellow-orange powder that is soluble in organic solvents such as DMSO and DMF.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-3-nitrobenzamide has been used extensively in scientific research to induce oxidative stress in cells and to study the effects of ROS on cellular processes. It has been shown to induce apoptosis in cancer cells and to activate the NF-κB pathway in immune cells. N-[3-(dimethylamino)propyl]-3-nitrobenzamide has also been used as a tool to study the effects of oxidative stress on mitochondrial function and to investigate the role of ROS in aging and age-related diseases.

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14(2)8-4-7-13-12(16)10-5-3-6-11(9-10)15(17)18/h3,5-6,9H,4,7-8H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFMMVHWUWNDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(dimethylamino)propyl]-3-nitrobenzamide

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